molecular formula C19H24ClN3O B2357137 4-chloro-N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)benzamide CAS No. 946217-62-5

4-chloro-N-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)benzamide

Cat. No. B2357137
CAS RN: 946217-62-5
M. Wt: 345.87
InChI Key: RTEDNAIJCVBVPR-UHFFFAOYSA-N
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Description

“2-Chloro-N,N-dimethylethylamine hydrochloride” is a widely used intermediate and starting reagent for organic synthesis . It’s used in the synthesis of pharmaceuticals such as bephenium hydroxnaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Physical and Chemical Properties This compound appears as colorless to beige crystals . It has a melting point of 201-204 °C (lit.) . It’s hygroscopic and soluble in water (2000 g/L at 20 ºC) .

Scientific Research Applications

Synthesis and Biological Activity

Ultrasound Assisted Synthesis of Anti-Tubercular Compounds : A study by Nimbalkar et al. (2018) highlights the use of ultrasound in synthesizing novel derivatives of benzamide, exhibiting promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds, synthesized in good yield, showed IC50 values of less than 1 µg/mL and were non-cytotoxic to human cancer cell lines, suggesting their potential as lead compounds in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Synthesis of Aryl- and Alkylanilines : Fagnoni et al. (1999) explored the photoheterolysis of haloanilines, including 4-chloro-N,N-dimethylaniline, in the presence of aromatics and alkenes, leading to the formation of heterolytic dehalogenation products. This process allows for the efficient synthesis of aryl- and alkylanilines, contributing to the development of compounds with potential applications in various fields, including materials science and pharmaceuticals (Fagnoni et al., 1999).

Physicochemical Evaluation

Assessment of ADMET Properties : In the study by Nimbalkar et al., beyond demonstrating anti-tubercular activity, the synthesized azetidinone derivatives were analyzed for their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. This evaluation helps in understanding the physicochemical characteristics essential for a potential lead in drug discovery processes, emphasizing the importance of comprehensive chemical and biological evaluation in the development of new pharmaceuticals (Nimbalkar et al., 2018).

Chemical Transformations

Directed Metalations in Heterocyclic Chemistry : Brennan et al. (2003) demonstrated the directed metalation of benzamide derivatives, leading to the synthesis of selenoxanthones. This study illustrates the versatility of benzamide derivatives in facilitating selective metalation reactions, contributing to the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (Brennan et al., 2003).

Safety and Hazards

It’s classified as Acute Tox. 4 Oral - Aquatic Chronic 2 - Muta. 2 - STOT RE 2 . It’s poisonous by intraperitoneal and subcutaneous routes . It’s also a questionable carcinogen with experimental neoplastigenic data .

properties

IUPAC Name

4-chloro-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O/c1-22(2)17-11-7-14(8-12-17)18(23(3)4)13-21-19(24)15-5-9-16(20)10-6-15/h5-12,18H,13H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEDNAIJCVBVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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